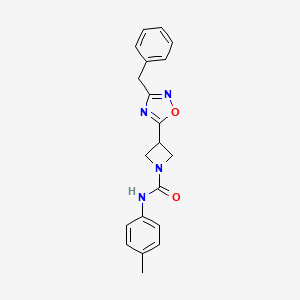

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-14-7-9-17(10-8-14)21-20(25)24-12-16(13-24)19-22-18(23-26-19)11-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECSZACJMLKUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is known for its significant biological activities, particularly in the field of medicinal chemistry. Compounds featuring this structure have demonstrated various pharmacological effects, including:

- Anticancer : Targeting specific cancer cell lines.

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation in various models.

These properties stem from the ability of oxadiazole derivatives to interact with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has shown promise in inhibiting the growth of various cancer cell lines through several mechanisms:

- Inhibition of Key Enzymes :

- Induction of Apoptosis :

- Cytotoxic Effects :

The mechanisms through which this compound exerts its biological effects include:

- Molecular Docking Studies : These studies suggest strong binding interactions with target proteins involved in cancer progression. The compound's structure allows it to fit into active sites of enzymes effectively, leading to inhibition .

- Targeting Multiple Pathways : The compound's ability to interact with multiple targets enhances its potential as a multi-target anticancer agent. This is particularly relevant in overcoming drug resistance observed in many cancers .

Research Findings and Case Studies

A summary of key findings from recent research on similar oxadiazole derivatives is presented below:

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | HDAC inhibition |

| Compound B | A549 | 2.41 | Apoptosis induction |

| Compound C | U937 | <1.0 | Enzyme inhibition |

These results indicate that modifications to the oxadiazole structure can significantly enhance anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : The benzyl group in the target compound may favor π-π stacking interactions in biological targets, whereas trifluoromethyl (ST-1432) or nitro groups () enhance electron-withdrawing effects, affecting binding affinity or metabolic pathways .

- Linker Modifications : Replacing the azetidine-carboxamide core with a propanamide linker (as in 6a–6e) alters molecular flexibility and receptor engagement, as seen in CB2-selective ligands .

- Phenyl Ring Substitutions : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, while ethoxy () or acrylamido (ST-1432) groups modulate solubility and target residence time .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic route of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide?

- Methodology : The synthesis involves multi-step organic reactions, including cyclization of oxadiazole precursors and coupling of azetidine-carboxamide moieties. Key steps include:

- Oxadiazole formation : Use hydroxylamine and nitrile intermediates under reflux with aprotic solvents (e.g., DMF) .

- Azetidine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HATU) to link the azetidine ring to the carboxamide group, ensuring pH control (7–9) and low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. How should structural characterization be performed to confirm the compound’s identity?

- Methodology : Combine spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify benzyl, oxadiazole, and azetidine protons (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons; δ 4.1–4.5 ppm for azetidine CH₂ groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

- X-ray crystallography : Resolve the azetidine ring conformation and oxadiazole planarity, critical for structure-activity relationship (SAR) studies .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodology : Use cost-efficient, high-throughput models for initial screening:

- Cytotoxicity : Daphnia magna assays to predict acute toxicity (LC₅₀ values) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo™ or fluorogenic substrates .

Advanced Research Questions

Q. How can SAR studies resolve conflicting cytotoxicity data across analogs?

- Methodology : Systematically modify substituents and analyze trends:

- Oxadiazole modifications : Compare 3-benzyl vs. 3-(4-chlorophenyl) derivatives to assess electronic effects on cytotoxicity .

- Azetidine substitutions : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky (e.g., adamantane) groups to probe steric/electronic contributions .

- Data reconciliation : Use orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to distinguish false positives/negatives .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodology : Integrate computational and experimental approaches:

- Docking simulations : Screen against kinase or GPCR libraries using Schrödinger Suite or AutoDock .

- Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to highlight perturbed pathways .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

- Methodology : Optimize formulation and delivery:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .

- Metabolic stability : Introduce deuterium at labile positions (e.g., azetidine CH₂ groups) to slow CYP450-mediated degradation .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) and track accumulation in target organs via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.